molecular formula C9H7NO3 B12352625 7-methyl-4aH-3,1-benzoxazine-2,4-dione

7-methyl-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12352625
M. Wt: 177.16 g/mol
InChI Key: QGHQZEOTYMWRGX-UHFFFAOYSA-N
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Description

7-methyl-4aH-3,1-benzoxazine-2,4-dione is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of anthranilic acid with acetic anhydride. The process includes refluxing the mixture at a temperature of 35-40°C for about 50-55 minutes. The product is then extracted using petroleum ether and recrystallized with ethanol to obtain pure crystals .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-methyl-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4,6H,1H3

InChI Key

QGHQZEOTYMWRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)OC(=O)C2C=C1

Origin of Product

United States

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